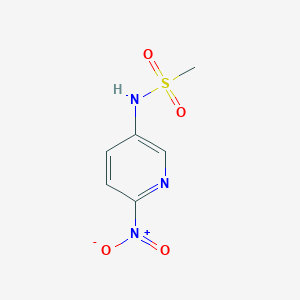
N-(6-nitropyridin-3-yl)methanesulfonamide
Vue d'ensemble
Description
N-(6-nitropyridin-3-yl)methanesulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a methanesulfonamide group. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-nitropyridin-3-yl)methanesulfonamide typically involves the nitration of pyridine derivatives followed by sulfonamide formation. One common method involves the nitration of 3-pyridylmethanol to form 6-nitro-3-pyridylmethanol, which is then converted to the corresponding sulfonamide using methanesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonamide formation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-nitropyridin-3-yl)methanesulfonamide undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Applications De Recherche Scientifique
N-(6-nitropyridin-3-yl)methanesulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(6-nitropyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, derivatives of this compound have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The inhibition of CDKs leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(6-amino-pyridin-3-yl)-methanesulfonamide: A reduced form of the compound with an amino group instead of a nitro group.
N-(6-chloro-pyridin-3-yl)-methanesulfonamide: A substituted derivative with a chloro group.
Uniqueness
N-(6-nitropyridin-3-yl)methanesulfonamide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the nitro group plays a critical role in the compound’s activity .
Propriétés
Formule moléculaire |
C6H7N3O4S |
|---|---|
Poids moléculaire |
217.21 g/mol |
Nom IUPAC |
N-(6-nitropyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C6H7N3O4S/c1-14(12,13)8-5-2-3-6(7-4-5)9(10)11/h2-4,8H,1H3 |
Clé InChI |
BABPGUYSYWQNLS-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=CN=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-2-Thioxo-5-[(2-methyl-1H-indole-3-yl)methylene]thiazolidine-4-one](/img/structure/B8581419.png)

![5-Chloro-4-nitrotetrazolo[1,5-a]quinoline](/img/structure/B8581435.png)



![3-{4-[(Pyridin-3-yl)methyl]phenyl}prop-2-en-1-ol](/img/structure/B8581465.png)
![2-(3-Chloro-propyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8581477.png)



